- Preparation of iridium-chiral phosphine complexes as catalyst for unsymmetric hydrogenation, China, , ,

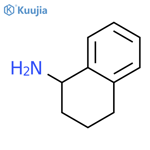

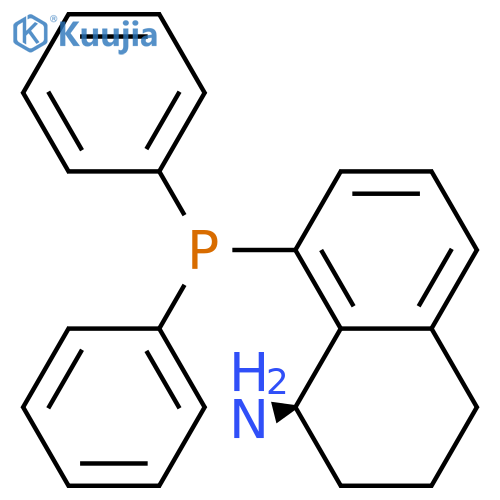

Cas no 960128-64-7 ((R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine)

960128-64-7 structure

商品名:(R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine

CAS番号:960128-64-7

MF:C22H22NP

メガワット:331.390546321869

MDL:MFCD16621442

CID:1004424

PubChem ID:329763420

(R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine 化学的及び物理的性質

名前と識別子

-

- (R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine

- (1R)-8-diphenylphosphanyl-1,2,3,4-tetrahydronaphthalen-1-amine

- (R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-aMi

- (1R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydro-1-naphthalenamine (ACI)

-

- MDL: MFCD16621442

- インチ: 1S/C22H22NP/c23-20-15-7-9-17-10-8-16-21(22(17)20)24(18-11-3-1-4-12-18)19-13-5-2-6-14-19/h1-6,8,10-14,16,20H,7,9,15,23H2/t20-/m1/s1

- InChIKey: KTWOFTBMHDQUEE-HXUWFJFHSA-N

- ほほえんだ: P(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=C2CCC[C@H](C=12)N

計算された属性

- せいみつぶんしりょう: 331.14900

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 24

- 回転可能化学結合数: 3

じっけんとくせい

- ゆうかいてん: 120-127 °C

- ようかいど: Insuluble (6.6E-4 g/L) (25 ºC),

- PSA: 39.61000

- LogP: 4.48120

- 光学活性: [α]22/D −55.0°, c = 0.5 in chloroform

- かんど: Air Sensitive

(R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P261-P305+P351+P338

- 危険物輸送番号:UN 3335

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: 26

-

危険物標識:

(R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine 税関データ

- 税関コード:2931900090

- 税関データ:

中国税関番号:

2931900090概要:

その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%

要約:

2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%

(R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D748136-250mg |

(R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine |

960128-64-7 | 97% | 250mg |

$95 | 2024-06-07 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 15-7143-250mg |

(R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine |

960128-64-7 | min.97% | 250mg |

1539.0CNY | 2021-07-15 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R023237-250mg |

(R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine |

960128-64-7 | 97% | 250mg |

¥816 | 2024-07-19 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 716685-250MG |

(R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine |

960128-64-7 | 97% | 250MG |

¥908.63 | 2022-02-24 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R19440-1g |

(R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine... |

960128-64-7 | 1g |

¥1656.0 | 2021-09-08 | ||

| abcr | AB268660-1 g |

(R)-1-Amino-8-(diphenylphosphino)-1,2,3,4-tetrahydronaphthalene, 97%; . |

960128-64-7 | 97% | 1 g |

€359.00 | 2023-07-20 | |

| Alichem | A219006016-1g |

(R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine |

960128-64-7 | 95% | 1g |

$207.90 | 2023-08-31 | |

| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | 601026-100mg |

(R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine |

960128-64-7 | 97% | 100mg |

¥650.0 | 2024-07-19 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | R115643-250mg |

(R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine |

960128-64-7 | 97% | 250mg |

¥679.90 | 2023-09-01 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | R115643-1g |

(R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine |

960128-64-7 | 97% | 1g |

¥1512.90 | 2023-09-01 |

(R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Butyllithium Solvents: Diethyl ether , Hexane ; 0 °C; 15 min, 0 °C

1.2 Reagents: Chlorotrimethylsilane ; 1 h, 0 °C

1.3 Reagents: Butyllithium Solvents: Hexane ; 0 °C; 5 h, 0 °C → rt; rt → -20 °C

1.4 Solvents: Diethyl ether ; -20 °C; -20 °C → rt; 8 h, rt

1.5 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt

1.2 Reagents: Chlorotrimethylsilane ; 1 h, 0 °C

1.3 Reagents: Butyllithium Solvents: Hexane ; 0 °C; 5 h, 0 °C → rt; rt → -20 °C

1.4 Solvents: Diethyl ether ; -20 °C; -20 °C → rt; 8 h, rt

1.5 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Butyllithium Solvents: Diethyl ether , Hexane ; 15 min, 0 °C

1.2 Reagents: Chlorotrimethylsilane ; 10 h, rt

1.3 Reagents: Butyllithium ; 5 h, -25 °C → rt

1.4 Solvents: Diethyl ether ; 1 h, -30 °C

1.2 Reagents: Chlorotrimethylsilane ; 10 h, rt

1.3 Reagents: Butyllithium ; 5 h, -25 °C → rt

1.4 Solvents: Diethyl ether ; 1 h, -30 °C

リファレンス

- Highly enantioselective synthesis of α-hydroxy phosphonic acid derivatives by Rh-catalyzed asymmetric hydrogenation with phosphine-phosphoramidite ligands, Angewandte Chemie, 2007, 46(41), 7810-7813

合成方法 3

はんのうじょうけん

1.1 Reagents: Butyllithium , Chlorodimethylsilane Solvents: Diethyl ether ; 0 °C

1.2 Reagents: Butyllithium

1.3 Solvents: Diethyl ether ; -25 °C → rt

1.4 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Butyllithium

1.3 Solvents: Diethyl ether ; -25 °C → rt

1.4 Reagents: Hydrochloric acid Solvents: Water

リファレンス

- Modular phosphine-aminophosphine ligands based on chiral 1,2,3,4-tetrahydro-1-naphthylamine backbone: a new class of practical ligands for enantioselective hydrogenations, Advanced Synthesis & Catalysis, 2008, 350(17), 2683-2689

合成方法 4

はんのうじょうけん

1.1 Reagents: Diethyl phosphite Catalysts: 1,10-Phenanthroline , Copper oxide (Cu2O)

1.2 -

1.2 -

リファレンス

- Copper catalyzed halogenation and reaction products, United States, , ,

合成方法 5

はんのうじょうけん

1.1 Reagents: Butyllithium Solvents: Diethyl ether , Hexane ; 0 °C; 15 min, 0 °C

1.2 Reagents: Chlorotrimethylsilane ; 0 °C; 10 h, 0 °C; 0 °C → -25 °C

1.3 Reagents: Butyllithium Solvents: Hexane ; -25 °C; 5 h, -25 °C → rt; rt → -25 °C

1.4 Solvents: Diethyl ether ; 1 h, -25 °C; -25 °C → rt; overnight, rt; rt → 0 °C

1.5 Reagents: Hydrochloric acid Solvents: Water ; 0 °C

1.2 Reagents: Chlorotrimethylsilane ; 0 °C; 10 h, 0 °C; 0 °C → -25 °C

1.3 Reagents: Butyllithium Solvents: Hexane ; -25 °C; 5 h, -25 °C → rt; rt → -25 °C

1.4 Solvents: Diethyl ether ; 1 h, -25 °C; -25 °C → rt; overnight, rt; rt → 0 °C

1.5 Reagents: Hydrochloric acid Solvents: Water ; 0 °C

リファレンス

- Chiral 1,2,3,4-tetrahydro-1-naphthylamine-derived phosphine-phosphoramidite ligand (THNAPhos): application in highly enantioselective hydrogenations of functionalized C=C bonds, Advanced Synthesis & Catalysis, 2008, 350(9), 1413-1418

合成方法 6

はんのうじょうけん

1.1 Reagents: Chlorotrimethylsilane , Butyllithium Solvents: Diethyl ether ; -35 °C

1.2 Reagents: Butyllithium Solvents: Diethyl ether ; -35 °C

1.2 Reagents: Butyllithium Solvents: Diethyl ether ; -35 °C

リファレンス

- A D-Camphor-Based Schiff Base as a Highly Efficient N,P Ligand for Enantioselective Palladium-Catalyzed Allylic Substitutions, ChemCatChem, 2016, 8(8), 1495-1499

(R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine Raw materials

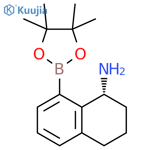

- (1R)-1,2,3,4-Tetrahydro-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthalenamine

- (1R)-tetralin-1-amine

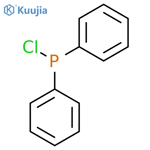

- Chlorodiphenylphosphine

(R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine Preparation Products

(R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine 関連文献

-

Uday S. Annapure RSC Adv., 2016,6, 99774-99780

-

Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914

-

Esther Quintanilla,Fabio di Lena,Peter Chen Chem. Commun., 2006, 4309-4311

-

Malti Bansal,Ritu Srivastava,C. Lal,M. N. Kamalasanan,L. S. Tanwar Nanoscale, 2009,1, 317-330

-

Monika Fischler,Alla Sologubenko,Joachim Mayer,Guido Clever,Glenn Burley,Johannes Gierlich,Thomas Carell,Ulrich Simon Chem. Commun., 2008, 169-171

960128-64-7 ((R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine) 関連製品

- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)

- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)

- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)

- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)

- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)

- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)

- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)

- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)

- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:960128-64-7)(R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine

清らかである:99%/99%

はかる:1g/5g

価格 ($):158.0/593.0

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:960128-64-7)(R)-1-氨基-8-(二苯基膦)-1,2,3,4 -四氢

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ